![molecular formula C9H7F7O B13817499 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene CAS No. 31673-28-6](/img/structure/B13817499.png)
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[222]oct-2-ene is a fluorinated organic compound known for its unique structure and properties The compound features a bicyclic octene framework with multiple fluorine atoms and a methoxy group, making it highly stable and resistant to chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene typically involves the fluorination of a suitable bicyclic precursor. One common method is the reaction of a bicyclo[2.2.2]octene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity. These methods allow for the large-scale production of this compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of carbonyl compounds. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Fluorine-substituted derivatives with various functional groups.
Reduction: Hydrogenated derivatives with reduced fluorine content.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and low surface energy.
Pharmaceuticals: Investigated for its potential use in drug design and development due to its stability and ability to interact with biological targets.
Chemical Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Industrial Applications: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its fluorine atoms and methoxy group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the methoxy group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative with similar stability and chemical properties.
1-Chloro-2,3,3,4,4,5,5-Heptafluorocyclopent-1-ene: A cyclopentene derivative with high chemical and thermal stability.
1-Bromo-4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: A hexene derivative with multiple fluorine atoms and unique reactivity.
Uniqueness
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene is unique due to its bicyclic structure, which imparts rigidity and stability. The presence of multiple fluorine atoms and a methoxy group further enhances its chemical resistance and potential for diverse applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
31673-28-6 |
|---|---|
Fórmula molecular |
C9H7F7O |
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
1,2,4,5,5,6,6-heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H7F7O/c1-17-5-4(10)6(11)2-3-7(5,12)9(15,16)8(6,13)14/h2-3H2,1H3 |
Clave InChI |
OTNWNQMMAGNNDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
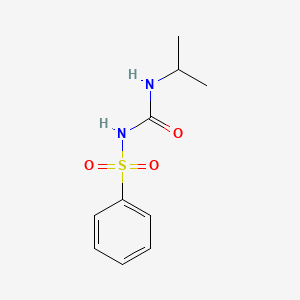
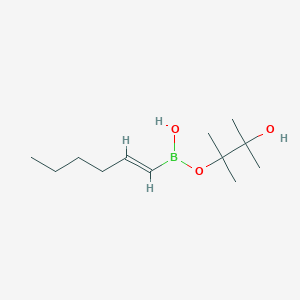
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
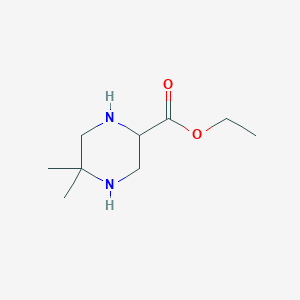
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
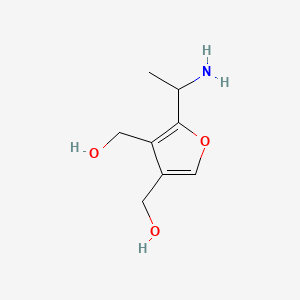
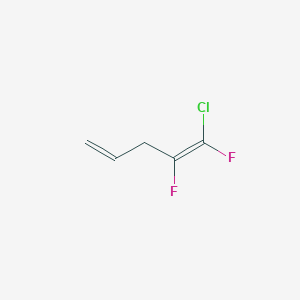
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)

